molecular formula C17H25N3O2 B5738392 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}morpholine

4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}morpholine

Cat. No. B5738392
M. Wt: 303.4 g/mol
InChI Key: HCHIBSZBHRTYPN-UHFFFAOYSA-N
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Description

The compound “4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}morpholine” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . Attached to this ring is a carbonyl group (C=O), which is connected to a piperazine ring. This piperazine ring is further substituted with a 2,3-dimethylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The morpholine and piperazine rings would provide a level of rigidity to the structure, while the carbonyl group and the 2,3-dimethylphenyl group could potentially participate in various interactions depending on the environment .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on the functional groups present. The carbonyl group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and reduction . The morpholine and piperazine rings could potentially be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple nitrogen atoms could potentially make the compound a base. The carbonyl group could potentially allow for hydrogen bonding .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Without specific information, it’s difficult to predict exactly how this compound would interact with biological systems .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given its complex structure, it could potentially have interesting biological activity .

properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-14-4-3-5-16(15(14)2)18-6-8-19(9-7-18)17(21)20-10-12-22-13-11-20/h3-5H,6-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHIBSZBHRTYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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